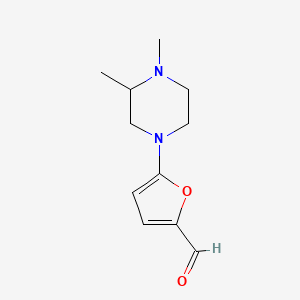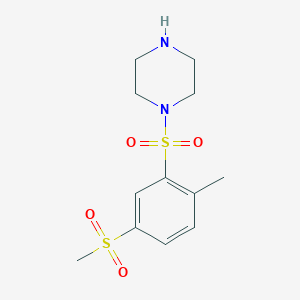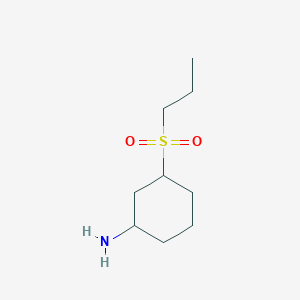
3-(Propane-1-sulfonyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propane-1-sulfonyl)cyclohexan-1-amine is an organic compound with the molecular formula C₉H₁₉NO₂S and a molecular weight of 205.32 g/mol . This compound is characterized by a cyclohexane ring substituted with a propane-1-sulfonyl group and an amine group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(Propane-1-sulfonyl)cyclohexan-1-amine typically involves the reaction of cyclohexylamine with propane sultone. The process can be summarized as follows :
Dissolution: Cyclohexylamine is dissolved in an organic solvent.
Reaction: Propane sultone is added to the solution, and the mixture is stirred at a controlled temperature.
Isolation: The product is isolated through filtration and purified by recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Propane-1-sulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include sulfonic acids, secondary amines, and sulfonamides.
Scientific Research Applications
3-(Propane-1-sulfonyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(Propane-1-sulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-(Propane-1-sulfonyl)cyclohexan-1-amine include:
3-(Cyclohexylamino)-1-propanesulphonic acid: This compound has a similar structure but with a sulfonic acid group instead of a sulfonyl group.
Cyclohexylamine: A simpler compound with only an amine group attached to the cyclohexane ring.
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
3-propylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-2-6-13(11,12)9-5-3-4-8(10)7-9/h8-9H,2-7,10H2,1H3 |
InChI Key |
NJZLKXQXIPNBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B15254419.png)

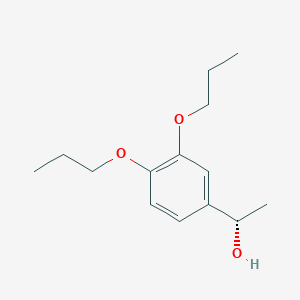
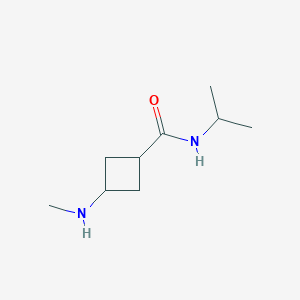
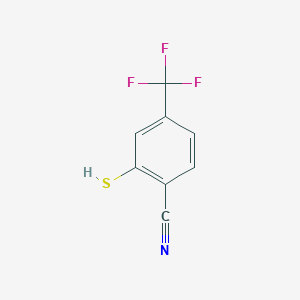
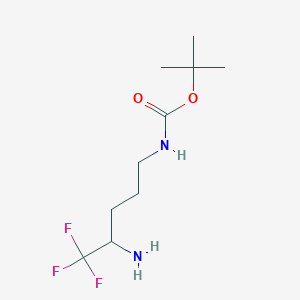
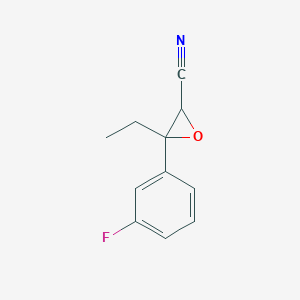
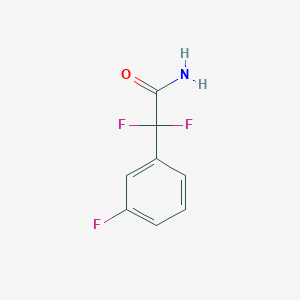
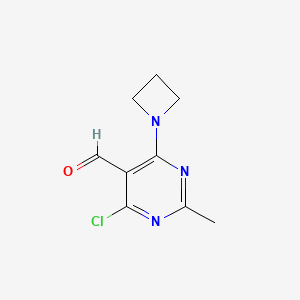
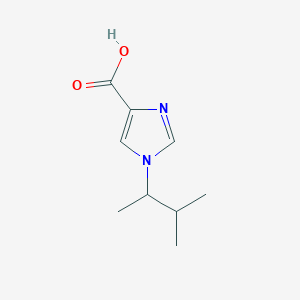
![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B15254517.png)

